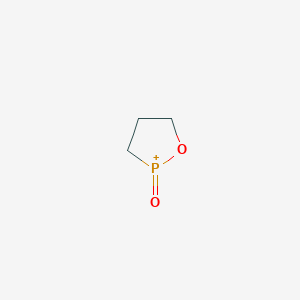
2-Oxo-1,2-oxaphospholan-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2-oxaphospholan-2-ium is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms It is part of the broader class of oxaphospholanes, which are known for their unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-oxaphospholan-2-ium typically involves the cyclization of phosphite compounds. One common method involves reacting 4-hydroxy-2-pentanone with dimethylphosphorochloridite, followed by the addition of water to form the oxaphospholan ring . The reaction conditions often include the use of solvents like chloroform or benzene to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1,2-oxaphospholan-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxaphospholan ring into other phosphorus-containing compounds.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of substituted oxaphospholanes .
Aplicaciones Científicas De Investigación
2-Oxo-1,2-oxaphospholan-2-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,2-oxaphospholan-2-ium involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and stability. The pathways involved in its mechanism of action include the cleavage of P-C and P-O bonds, leading to the formation of different reaction intermediates .
Comparación Con Compuestos Similares
2-Oxo-1,2-oxaphospholan-2-ium can be compared with other similar compounds such as:
2-Methoxy-3,5-dimethyl-2-oxo-1,2-oxaphospholan-3-ol: This compound has similar structural features but different substituents, affecting its reactivity and applications.
2-Chloro-2-oxo-1,3,2-dioxaphospholane: This compound has a different ring structure and is used in different chemical reactions.
The uniqueness of this compound lies in its specific ring structure and the presence of the oxo group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
25707-94-2 |
|---|---|
Fórmula molecular |
C3H6O2P+ |
Peso molecular |
105.05 g/mol |
Nombre IUPAC |
oxaphospholan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O2P/c4-6-3-1-2-5-6/h1-3H2/q+1 |
Clave InChI |
POVCCXBITLTXRV-UHFFFAOYSA-N |
SMILES canónico |
C1CO[P+](=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


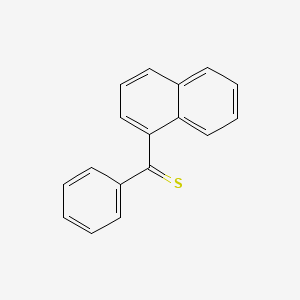
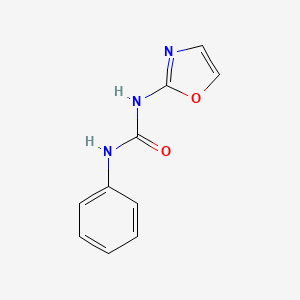
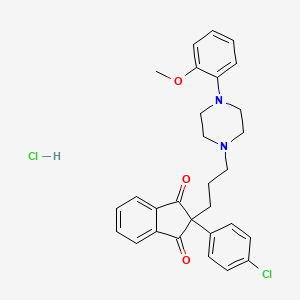
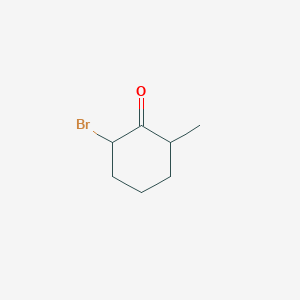
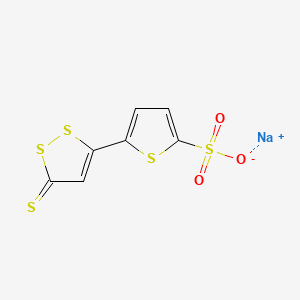
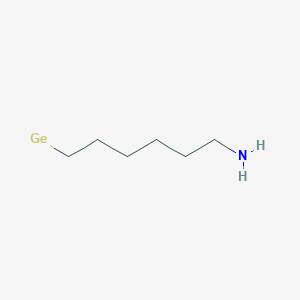
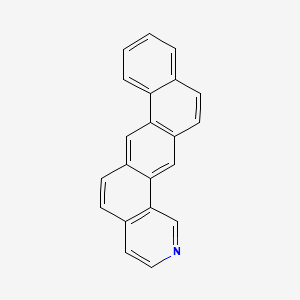
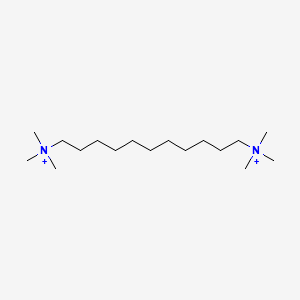
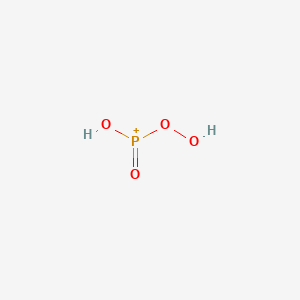
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
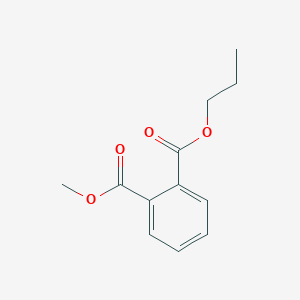
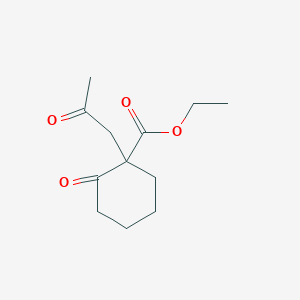
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)
![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
